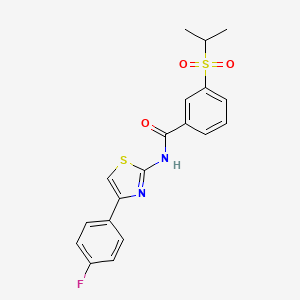

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-12(2)27(24,25)16-5-3-4-14(10-16)18(23)22-19-21-17(11-26-19)13-6-8-15(20)9-7-13/h3-12H,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJOECFWBRLGMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, while the isopropylsulfonyl group is added through a sulfonation reaction using isopropylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Spectral and Structural Data

- Key Observations :

Implications for Bioactivity

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may improve membrane penetration compared to pyridinyl substituents in 4d, which introduce polarity.

- Sulfonyl vs. Morpholine Groups: The isopropylsulfonyl group likely offers better metabolic stability than morpholinomethyl (4d), which could be prone to enzymatic oxidation.

- Core Heterocycle : Thiazoles (target) may exhibit different target selectivity than triazoles (), as sulfur’s polarizability and nitrogen count influence binding interactions .

Q & A

Basic: What are the key structural features of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, and how do they influence its biological activity?

Answer:

The compound contains three critical moieties:

- A thiazole ring with a 4-fluorophenyl substituent, which enhances π-π stacking interactions with aromatic residues in target proteins.

- An isopropylsulfonyl group at the benzamide’s 3-position, contributing to solubility and hydrogen bonding with polar amino acids.

- A benzamide backbone , providing rigidity and stabilizing hydrophobic interactions.

These features are confirmed via NMR spectroscopy (1H/13C for proton/carbon assignments) and mass spectrometry (molecular ion peak alignment) . The fluorophenyl group may enhance target selectivity by reducing off-target binding, while the sulfonyl group improves metabolic stability .

Basic: What synthetic strategies are employed to synthesize this compound?

Answer:

Synthesis typically involves:

Thiazole ring formation via Hantzsch thiazole synthesis, using α-haloketones and thioureas.

Sulfonylation of the benzamide precursor using isopropylsulfonyl chloride under basic conditions (e.g., pyridine).

Coupling reactions (e.g., EDC/HOBt) to link the thiazole and benzamide moieties.

Optimization tips : Control reaction temperature (60–80°C for sulfonylation) and use anhydrous solvents to minimize hydrolysis .

Advanced: How can researchers resolve contradictions in reported biological target data for this compound?

Answer:

Conflicting target data (e.g., kinase vs. protease inhibition) require:

- Orthogonal assays : Compare surface plasmon resonance (SPR) binding kinetics with fluorescence polarization assays to confirm direct interactions .

- Statistical validation : Apply multivariate analysis to account for cell-line-specific variability (e.g., caspase-3 activation in HeLa vs. MCF-7 cells) .

- Proteomic profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify off-target binding .

Advanced: What computational methods predict the compound’s binding mode to potential targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2). Validate with mutagenesis studies on key residues (e.g., EGFR T790M) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Basic: Which analytical techniques are critical for confirming purity and structural integrity?

Answer:

- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 433.12).

- Elemental analysis : Carbon/hydrogen/nitrogen ratios within 0.3% of theoretical values .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Systematic substitution : Replace the fluorophenyl group with chloro/methoxy variants to assess electronic effects on potency .

- Bioisosteric replacement : Swap the isopropylsulfonyl group with cyclopropylsulfonamide to evaluate steric effects.

- QSAR modeling : Use CoMFA or machine learning to correlate substituent properties (logP, polar surface area) with IC50 values .

Advanced: What methodologies identify off-target effects in cellular assays?

Answer:

- Kinase profiling panels : Screen against 100+ kinases at 1 µM to identify non-selective inhibition (e.g., DiscoverX KINOMEscan) .

- RNA sequencing : Compare transcriptomic profiles of treated vs. untreated cells to detect pathway-level perturbations .

- In silico off-target prediction : Use SwissTargetPrediction or SEA to prioritize secondary targets .

Basic: How to assess the compound’s stability under experimental storage conditions?

Answer:

- Forced degradation studies : Expose to heat (40°C), light (UV-vis), and humidity (75% RH) for 14 days.

- HPLC monitoring : Track degradation products (e.g., sulfonyl group hydrolysis) .

- Recommendation : Store at -20°C in amber vials with desiccants .

Advanced: How to address discrepancies in reported IC50 values across studies?

Answer:

- Standardize assay conditions : Use identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times.

- Dose-response validation : Perform 8-point dilution series in triplicate, normalized to vehicle controls.

- Meta-analysis : Apply random-effects models to aggregate data from independent studies .

Advanced: What experimental approaches evaluate synergistic effects with other therapeutic agents?

Answer:

- Combination index (CI) method : Use CompuSyn software to calculate CI values (CI <1 indicates synergy) .

- Mechanistic studies : Perform Western blotting for apoptotic markers (e.g., PARP cleavage) when combined with cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.